3-Cyclobutyloxane-3-carbaldehyde
Description
3-Cyclobutyloxane-3-carbaldehyde is a cyclic aldehyde featuring a cyclobutyl group attached to an oxane (tetrahydropyran) ring. The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of an aldehyde functional group, making it of interest in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclobutyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h7,9H,1-6,8H2 |
InChI Key |
HRGRUNDLJGIINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCCOC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyloxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-Cyclobutyloxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyloxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- 3-Cyclobutyloxane-3-carbaldehyde: The cyclobutyl group introduces significant ring strain due to its small, non-planar structure. This strain may increase reactivity in nucleophilic additions compared to less strained systems.
- 3-Chlorobenzaldehyde : The electron-withdrawing chlorine substituent meta to the aldehyde group stabilizes the carbonyl via inductive effects, reducing electrophilicity compared to unsubstituted benzaldehyde .
- Cyclohexanecarboxylic Acid Derivatives : Cyclohexane rings (as in ) lack the strain of cyclobutane, leading to lower inherent reactivity in analogous aldehyde derivatives.
Data Table: Key Properties of Selected Aldehydes
Biological Activity
3-Cyclobutyloxane-3-carbaldehyde is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | This compound |
The compound features a cyclobutane ring attached to an aldehyde functional group, which contributes to its unique reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can participate in nucleophilic addition reactions, allowing it to form covalent bonds with amino acids in proteins, particularly cysteine and lysine residues. This interaction can lead to modulation of enzyme activities and receptor functions.
Potential Targets
- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
- Receptors: Modulation of neurotransmitter receptors or other signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Anticancer Activity
Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the activation of caspase pathways.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: Significant inhibition was observed at concentrations above 100 µg/mL, indicating potential as a therapeutic agent for bacterial infections.
-
Anticancer Research
- Objective: To assess cytotoxic effects on HeLa and MCF-7 cell lines.
- Method: MTT assay was used to measure cell viability.
- Results: A dose-dependent decrease in cell viability was noted, with IC50 values around 50 µM for HeLa cells, suggesting promising anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Broad-spectrum efficacy |
| Cyclobutyl aldehyde | Moderate | No | Limited therapeutic potential |
| Cyclopropyl aldehyde | Weak | Moderate | Specific cancer types only |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
